molecular formula C9H8Cl2N2O2S B5774987 S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate

S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate

Cat. No. B5774987
M. Wt: 279.14 g/mol
InChI Key: PHTANEZCZKUQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate, commonly known as DCP-LA, is a synthetic compound that has been of great interest to scientists due to its potential therapeutic properties. It was first synthesized in the 1990s as a derivative of the anti-inflammatory drug, diclofenac. Since then, it has been extensively studied for its ability to modulate various cellular processes, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The exact mechanism of action of DCP-LA is not fully understood. However, studies have shown that it can modulate several cellular processes, including the activity of ion channels and enzymes. It has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
DCP-LA has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. It has also been shown to have anti-tumor properties, making it a potential treatment for cancer. However, further studies are needed to fully understand the biochemical and physiological effects of DCP-LA.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCP-LA in lab experiments is its ability to modulate several cellular processes, making it a versatile tool for studying various biological phenomena. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DCP-LA in lab experiments is its potential toxicity. Studies have shown that high doses of DCP-LA can be toxic to cells, making it important to use appropriate dosages in experiments.

Future Directions

There are several future directions for research on DCP-LA. One area of research is the development of more potent and selective derivatives of DCP-LA. Another area of research is the identification of the exact mechanism of action of DCP-LA. Further studies are also needed to fully understand the biochemical and physiological effects of DCP-LA and its potential therapeutic applications. Overall, DCP-LA is a promising compound that has the potential to be a valuable tool for studying various biological phenomena and a potential treatment for several diseases.

Synthesis Methods

DCP-LA can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an oxalamide intermediate. The intermediate is then treated with sodium thiocyanate to yield the final product, DCP-LA. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

DCP-LA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of several diseases. Studies have shown that DCP-LA can protect neurons from damage caused by oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

S-[2-(3,4-dichloroanilino)-2-oxoethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2S/c10-6-2-1-5(3-7(6)11)13-8(14)4-16-9(12)15/h1-3H,4H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTANEZCZKUQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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